tert-Butyl (4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
CAS No.: 1310383-55-1
Cat. No.: VC0035669
Molecular Formula: C17H26BN3O6
Molecular Weight: 379.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310383-55-1 |
|---|---|
| Molecular Formula | C17H26BN3O6 |
| Molecular Weight | 379.22 |
| IUPAC Name | tert-butyl N-[4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C17H26BN3O6/c1-10-11(18-26-16(5,6)17(7,8)27-18)9-19-13(12(10)21(23)24)20-14(22)25-15(2,3)4/h9H,1-8H3,(H,19,20,22) |
| Standard InChI Key | AJVYLWNNAJGBKW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Introduction
Structure and Composition
The structural architecture of tert-Butyl (4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is notable for its complexity and functional diversity. At its core is a pyridine ring, which serves as the central scaffold upon which several key functional groups are strategically positioned. The pyridine nucleus is a six-membered heterocyclic aromatic ring containing a nitrogen atom, which imparts basic properties to the molecule while maintaining aromaticity.
The compound features multiple important substituents on the pyridine ring:
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A methyl group at the 4-position, which can influence electronic properties and provide a handle for further functionalization
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A nitro group at the 3-position, which introduces a strongly electron-withdrawing character to the pyridine system
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 5-position, which serves as a masked boronic acid for cross-coupling reactions
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A tert-butylcarbamate (Boc-protected amine) group at the 2-position, which provides a protected nitrogen functionality that can be manipulated in subsequent synthetic steps
This unique combination of substituents creates a highly functionalized building block that enables diverse chemical transformations. The pinacol boronate ester group is particularly significant as it allows the molecule to participate in palladium-catalyzed cross-coupling reactions, especially Suzuki-Miyaura couplings, which are powerful methods for carbon-carbon bond formation.
Applications in Organic Chemistry
Cross-Coupling Reactions
The primary utility of tert-Butyl (4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate lies in its application as a building block in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The boronate ester functionality serves as a masked boronic acid that can readily undergo transmetallation with palladium catalysts in the presence of various aryl or vinyl halides.
This cross-coupling capability enables the construction of complex biaryl systems, which are prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and materials. The pre-functionalized nature of the pyridine ring provides additional complexity to the coupling products, potentially reducing the number of synthetic steps required to reach target molecules.
Table 2: Key Cross-Coupling Applications of tert-Butyl (4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
| Reaction Type | Coupling Partner | Catalyst System | Potential Applications |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halides | Pd(0) or Pd(II) complexes | Synthesis of biaryl pharmaceuticals |
| Suzuki-Miyaura | Vinyl halides | Palladium catalysts | Creation of styrene-like compounds |
| Suzuki-Miyaura | Heteroaryl halides | Specialized Pd ligand systems | Development of heterobiaryl structures |
The presence of multiple functional groups on the pyridine core provides opportunities for selective transformations following the cross-coupling reaction. For instance, the nitro group can be reduced to an amine, the Boc group can be removed to reveal a primary amine, and the methyl group can be functionalized through radical or benzylic oxidation processes. This versatility makes the compound a valuable synthon in divergent synthesis strategies.
Related Compounds and Structural Variations
Several structural analogs of tert-Butyl (4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate exist, varying in the substitution pattern or the presence of different functional groups. These related compounds often serve similar synthetic purposes but may exhibit distinct reactivity profiles or be optimized for specific applications .
Among the noteworthy structural variations are compounds that differ in:
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The positioning of substituents around the pyridine ring
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The nature of the protecting group on the amine functionality
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The presence or absence of the nitro group
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Alterations to the boronate ester moiety
These variations expand the chemical space accessible through this family of compounds and provide options for chemists seeking specific reactivity patterns or physical properties. For instance, the absence of the nitro group would result in a less electron-deficient pyridine system, potentially altering the cross-coupling reactivity and subsequent transformations .
Table 3: Selected Synonyms for tert-Butyl (4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
| Synonym | Chemical Description |
|---|---|
| 6-tert-Butyloxycarbonylamino-5-nitro-4-Methylpyridine-3-boronic acid pinacol ester | Alternative naming focusing on the pinacol ester formulation |
| Carbamic acid, N-[4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester | Systematic IUPAC-based nomenclature |
| tert-butyl 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate | Simplified naming convention |
Synthetic Importance and Research Context
The development and application of tert-Butyl (4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate exemplifies broader trends in modern organic synthesis, particularly the emphasis on creating pre-functionalized building blocks that enable rapid access to molecular complexity. Such building blocks are especially valuable in medicinal chemistry, where the ability to quickly generate and evaluate structural analogs is crucial for structure-activity relationship studies.
The presence of the boronate ester functionality aligns with the growing importance of palladium-catalyzed cross-coupling reactions in synthetic organic chemistry. Since the awarding of the Nobel Prize in Chemistry for palladium-catalyzed cross-couplings, there has been intensified interest in developing borylated building blocks that can serve as coupling partners in these transformations.
The compound's structure also reflects a strategic approach to introducing multiple points of diversity in a single molecular scaffold. By incorporating functionality that enables selective manipulations, chemists can efficiently explore chemical space around the pyridine core, potentially accelerating discovery efforts in pharmaceutical and materials research.
Future Research Directions
Future research involving tert-Butyl (4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate may explore several promising avenues:
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Development of more efficient synthetic routes to access the compound on larger scales
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Exploration of novel cross-coupling conditions that enable challenging transformations, such as coupling with sterically hindered partners
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Investigation of sequential transformations that leverage the multiple functional groups present in the molecule
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Application in flow chemistry processes to enable continuous production of derivatives
Additionally, expanding the application of this compound beyond traditional cross-coupling reactions could unveil new synthetic opportunities. For instance, the nitro group could serve as a handle for introducing radioisotopes for imaging applications, or the boronate ester could participate in oxidative transformations to introduce hydroxyl functionality.
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